molecular formula C14H18N2OS B2508193 N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide CAS No. 2411299-62-0

N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide

Cat. No. B2508193
CAS RN: 2411299-62-0
M. Wt: 262.37
InChI Key: ZXGKOMLSXIPHHL-UHFFFAOYSA-N
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Description

The compound “N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide” is a complex organic molecule. It contains a thienopyridine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with a propyl group at one position and a but-2-ynamide group at another .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a thienopyridine core with a propyl group and a but-2-ynamide group attached. The exact 3D conformation would depend on the specific locations of these attachments and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about what this compound is intended to interact with, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include studying its synthesis, investigating its mechanism of action, or exploring its potential applications .

properties

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-4-14(17)15-9-11(2)16-7-5-13-12(10-16)6-8-18-13/h6,8,11H,5,7,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGKOMLSXIPHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)N1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)but-2-ynamide

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